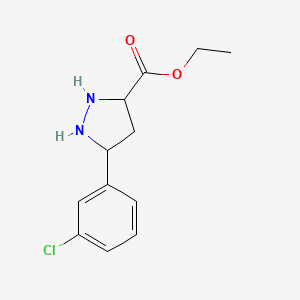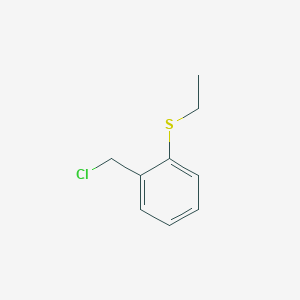
1-(Chloromethyl)-2-(ethylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-(ethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene typically involves the chloromethylation of 2-(ethylsulfanyl)benzene. This can be achieved through the reaction of 2-(ethylsulfanyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
Substitution: Products include 2-(ethylsulfanyl)benzyl alcohol, 2-(ethylsulfanyl)benzonitrile, and 2-(ethylsulfanyl)benzylamine.
Oxidation: Products include 2-(ethylsulfinyl)benzene and 2-(ethylsulfonyl)benzene.
Reduction: The major product is 2-(ethylsulfanyl)toluene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-(ethylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-(ethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Chloromethyl)-4-(ethylsulfanyl)benzene: Similar structure but with the ethylsulfanyl group at the para position.
2-(Chloromethyl)-1-(ethylsulfanyl)benzene: Similar structure but with the chloromethyl group at the ortho position.
Uniqueness: 1-(Chloromethyl)-2-(ethylsulfanyl)benzene is unique due to the specific positioning of the chloromethyl and ethylsulfanyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C9H11ClS |
|---|---|
Peso molecular |
186.70 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-ethylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 |
Clave InChI |
WAKJNQNYRVAWFW-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


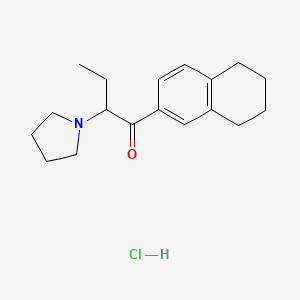

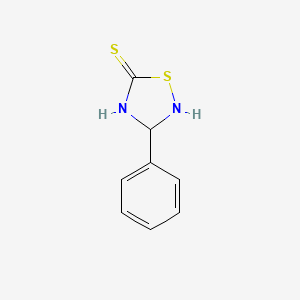
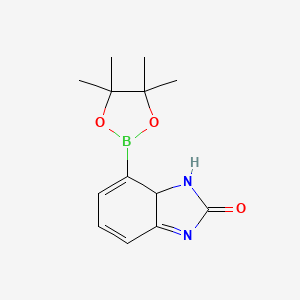
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
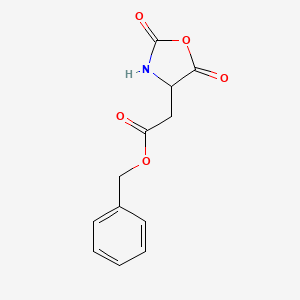
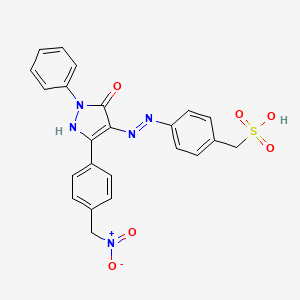
![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
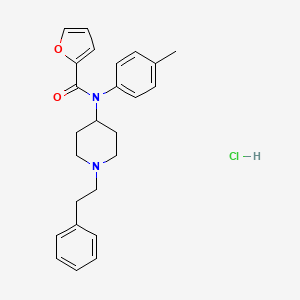
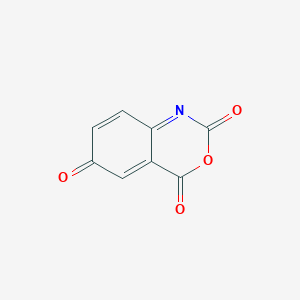
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
